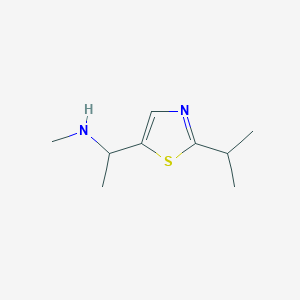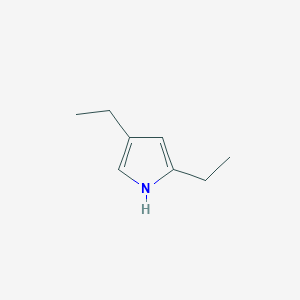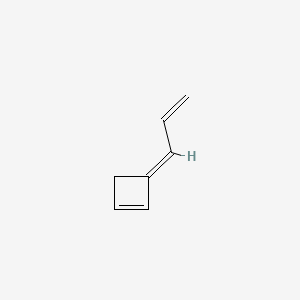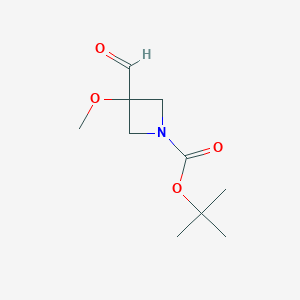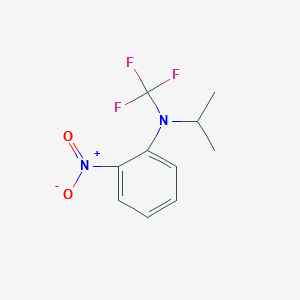
N-isopropyl-2-nitro-N-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-2-nitro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11F3N2O2 It is characterized by the presence of an isopropyl group, a nitro group, and a trifluoromethyl group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-nitro-N-(trifluoromethyl)aniline typically involves the nitration of N-isopropylaniline followed by the introduction of the trifluoromethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-isopropyl-2-nitro-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and trifluoromethyl groups can influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst, or chemical reductants like sodium borohydride.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents can be used under controlled conditions to achieve substitution on the aromatic ring.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N-isopropyl-2-amino-N-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-isopropyl-2-nitro-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials, including agrochemicals and dyes.
作用機序
The mechanism of action of N-isopropyl-2-nitro-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and result in specific pharmacological effects.
類似化合物との比較
Similar Compounds
- N-isopropyl-4-nitro-2-(trifluoromethyl)aniline
- N-ethyl-2-nitro-4-(trifluoromethyl)aniline
- 2-nitro-4-(trifluoromethyl)aniline
Uniqueness
N-isopropyl-2-nitro-N-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups on the aniline ring provides a distinct electronic environment, making it a valuable compound for various applications.
特性
分子式 |
C10H11F3N2O2 |
|---|---|
分子量 |
248.20 g/mol |
IUPAC名 |
2-nitro-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11F3N2O2/c1-7(2)14(10(11,12)13)8-5-3-4-6-9(8)15(16)17/h3-7H,1-2H3 |
InChIキー |
JGZSGVXMOIHZFU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1=CC=CC=C1[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


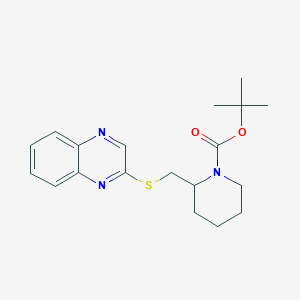
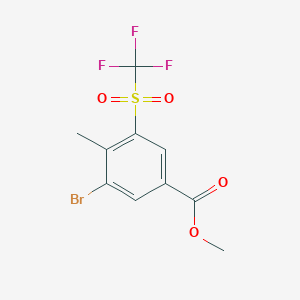
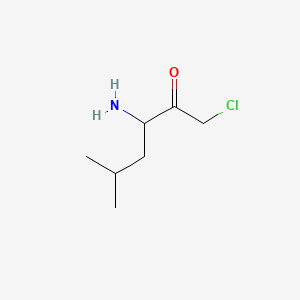
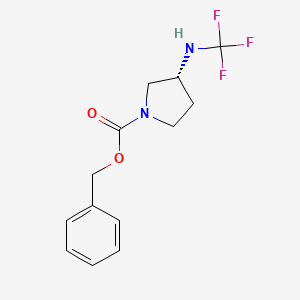
![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)

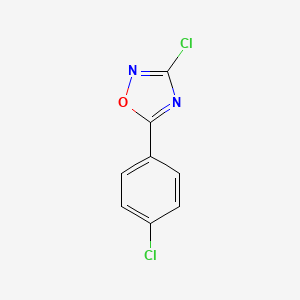
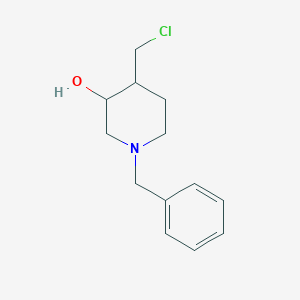
![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)
